Enantiomeric Excess: >99% ee for (2S)-3,3-Difluoro-2-methyl-azetidine vs. Racemic Mixtures
The (2S)-3,3-difluoro-2-methyl-azetidine hydrochloride is produced via chiral cobalt(II)-catalyzed enantioselective borohydride reduction, achieving >99% enantiomeric excess (ee) for the (2S)-enantiomer . In contrast, racemic 3,3-difluoro-2-methyl-azetidine (e.g., CAS 1638772-18-5) is supplied at 95% chemical purity without stereochemical specification . This >99% ee ensures that biological assays are not confounded by the opposite enantiomer, which may exhibit divergent target binding or off-target activity.
| Evidence Dimension | Enantiomeric excess (ee) of the (2S)-enantiomer |
|---|---|
| Target Compound Data | >99% ee for (2S)-3,3-difluoro-2-methyl-azetidine hydrochloride |
| Comparator Or Baseline | Racemic 3,3-difluoro-2-methyl-azetidine hydrochloride (CAS 1638772-18-5): 95% chemical purity, no ee specified |
| Quantified Difference | >99% ee vs. undefined ee (racemic); effective >4% absolute stereochemical purity difference |
| Conditions | Chiral β-ketoiminato cobalt(II)-catalyzed borohydride reduction at –40°C in THF; 1.2 eq. NaBH4; intramolecular cyclization via Mitsunobu or mesylate displacement retains stereochemistry . |
Why This Matters
For procurement in stereospecific drug discovery programs, high enantiomeric excess eliminates the need for costly chiral separation and ensures assay reproducibility.
